8-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine

Lipophilicity Hydrogen Bonding Medicinal Chemistry

8-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine delivers a unique electronic profile: electron-withdrawing 8-nitro plus nucleophilic 4-amine on a rigid tricyclic core. This exact combination is critical for low-LUMO n-type semiconductors, OLED electron transport materials, and tuning LogP/H-bond acceptor capacity in drug discovery. Halogenated or unsubstituted analogs fail to replicate this reactivity in cross-couplings and reductive aminations. Procure this specific intermediate to maintain synthetic reproducibility and achieve your target molecular properties.

Molecular Formula C12H14N2O2
Molecular Weight 218.256
CAS No. 93623-56-4
Cat. No. B2460221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine
CAS93623-56-4
Molecular FormulaC12H14N2O2
Molecular Weight218.256
Structural Identifiers
SMILESC1CC2=C(C1)C(=C3CCCC3=C2N)[N+](=O)[O-]
InChIInChI=1S/C12H14N2O2/c13-11-7-3-1-5-9(7)12(14(15)16)10-6-2-4-8(10)11/h1-6,13H2
InChIKeyUYGZKZDCSRPOSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine (CAS 93623-56-4): Sourcing and Technical Specifications for Research Procurement


8-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine (CAS: 93623-56-4) is a synthetic, heterocyclic small molecule with the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g/mol . It is characterized by a fused indacene core, substituted with a primary amine at the 4-position and a strong electron-withdrawing nitro group at the 8-position, creating a unique electronic profile . It is primarily utilized as a research chemical and a versatile building block for the synthesis of more complex organic molecules and advanced materials . As a specialty intermediate, it is commercially available from multiple suppliers with standard purities typically ranging from 97% to 98%, and is strictly designated for research and further manufacturing use only .

The Uniqueness of the 8-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine Scaffold: Why Closely Related Analogs Cannot Be Casually Interchanged


The 8-nitro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine scaffold presents a specific and non-interchangeable combination of functional groups (a primary amine and a strong electron-withdrawing nitro group) on a rigid, partially saturated tricyclic core. This precise arrangement is crucial for its role as a building block in synthesizing molecules with specific electronic or geometric requirements . Generic substitution with closely related analogs, such as the 8-halo or unsubstituted derivatives, will alter the core's electronic properties, reactivity, lipophilicity, and steric profile . These changes directly impact the compound's behavior as a synthetic intermediate, potentially leading to failure in downstream reactions like cross-couplings, nucleophilic substitutions, or reductive animations, or yielding final products with suboptimal physicochemical or biological properties. The evidence below quantifies these critical differentiators.

Quantitative Evidence Guide: Differentiating 8-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine from Key Analogs for Informed Procurement


Hydrogen Bonding Capacity vs. 8-Bromo and 8-Iodo Analogs: Implications for Solubility and Target Engagement

The 8-nitro derivative possesses a significantly higher capacity for hydrogen bonding compared to its 8-bromo and 8-iodo counterparts. This is due to the nitro group's ability to act as a strong hydrogen bond acceptor, whereas halogens (especially bromine and iodine) are poor H-bond acceptors . This is reflected in the calculated hydrogen bond acceptor count, which is 3 for the target compound and only 1 for the bromo analog [1]. This property strongly influences solubility in polar media and can critically impact interactions with biological targets or chromatographic behavior.

Lipophilicity Hydrogen Bonding Medicinal Chemistry Physicochemical Properties

Electronic Substituent Effect vs. Unsubstituted and 2-Methyl Analogs: Impact on Core Reactivity

The strong electron-withdrawing nature of the nitro group (-NO₂) at the 8-position fundamentally alters the electron density of the indacene core compared to unsubstituted or alkyl-substituted analogs. While precise Hammett constants (σ) are not reported, the nitro group is a classic strong -M (mesomeric) and -I (inductive) substituent [1]. This is in stark contrast to the unsubstituted core (hydrogen, negligible effect) or the 2-methyl analog, which is weakly electron-donating (+I) . The presence of the nitro group deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution, offering a completely different reactivity profile for further functionalization.

Organic Synthesis Reactivity Electronic Effects Building Blocks

LogP Lipophilicity vs. 8-Fluoro Analog: Impact on Partitioning and Membrane Permeability

The calculated lipophilicity (LogP) of the 8-nitro compound is substantially higher than that of the 8-fluoro analog. Fluorochem reports a calculated LogP of 3.10 for the target nitro compound , whereas the 8-fluoro analog is reported to have a LogP of 2.78 . This 0.32 LogP unit difference corresponds to the nitro compound being more than twice as lipophilic, indicating a stronger preference for partitioning into non-polar environments.

Lipophilicity ADME Drug Design Physicochemical Properties

Molecular Weight and Heavy Atom Count vs. Halogenated Analogs: Influence on Detection and Physical Properties

The 8-nitro derivative has a distinct molecular weight and isotopic distribution compared to halogenated analogs, which is a key differentiator in analytical chemistry and purification. The target compound's molecular weight is 218.25 g/mol . This is significantly lower than the 8-bromo analog (MW 252.15) and the 8-iodo analog (MW 299.15) , and higher than the 8-fluoro analog (MW 191.24) . These differences are critical for detection and separation by mass spectrometry and liquid chromatography.

Mass Spectrometry Analytical Chemistry Physicochemical Properties

Recommended Application Scenarios for 8-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine in Research and Development


Synthesis of Electron-Deficient Polycyclic Aromatic Systems

The strong electron-withdrawing effect of the nitro group (as established in Evidence Item 2) makes this compound an ideal starting material or intermediate for constructing electron-deficient polycyclic aromatic hydrocarbons (PAHs) or heterocycles. This is particularly relevant in materials science for developing n-type organic semiconductors, electron transport layers in OLEDs, or components in organic photovoltaics where a low-lying LUMO energy level is required [1].

Medicinal Chemistry: Diversification of Lead Compounds for ADME Property Tuning

The compound's unique hydrogen bonding capacity (Evidence Item 1) and higher lipophilicity relative to the 8-fluoro analog (Evidence Item 3) make it a valuable intermediate in medicinal chemistry for modulating the physicochemical and ADME properties of lead compounds. Incorporating this scaffold into a drug candidate can be a strategy to increase LogP, reduce aqueous solubility, or introduce a specific hydrogen bond acceptor motif, thereby influencing membrane permeability, plasma protein binding, and metabolic stability [2].

Precursor for Functional Materials via Reductive Amination or Cross-Coupling

The primary amine group at the 4-position provides a robust handle for further synthetic elaboration. The unique electronic character of the 8-nitro core, distinct from the unsubstituted analog (Evidence Item 2), dictates that reactions at the amine site will proceed differently. This makes the compound a key precursor for generating libraries of diverse molecules. For instance, the amine can undergo reductive amination to install additional moieties or be converted to a diazonium salt for subsequent Sandmeyer reactions or cross-couplings, while the nitro group remains intact as a masked amine or for further reduction .

Calibration Standard in Analytical Method Development

Due to its unique molecular weight and fragmentation pattern distinct from halogenated analogs (Evidence Item 4), the 8-nitro derivative serves as an excellent calibrant or quality control standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) method development. Its unique mass aids in troubleshooting and optimizing instrument parameters, ensuring accurate and reliable detection of similar compounds in complex mixtures [3].

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